molecular formula C6H12ClNO2 B2795235 2-Amino-4-methylpent-4-enoic acid;hydrochloride CAS No. 2567495-53-6

2-Amino-4-methylpent-4-enoic acid;hydrochloride

Cat. No.: B2795235
CAS No.: 2567495-53-6
M. Wt: 165.62
InChI Key: AAYGGUJJJIWVAU-UHFFFAOYSA-N
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Description

2-Amino-4-methylpent-4-enoic acid hydrochloride is a compound with the molecular formula C6H11NO2·HCl. It is an amino acid derivative that features both an amino group and a carboxylic acid group, making it a versatile building block in organic synthesis. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methylpent-4-enoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with 4-methylpent-4-enoic acid.

    Amination: The carboxylic acid group is converted to an amide, followed by reduction to form the corresponding amine.

    Hydrochloride Formation: The free amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 2-Amino-4-methylpent-4-enoic acid hydrochloride may involve large-scale batch reactions under controlled conditions. The process typically includes:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Using catalysts and optimized reaction conditions to maximize yield.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

2-Amino-4-methylpent-4-enoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Addition Reactions: The double bond in the pentenoic acid moiety can undergo addition reactions with halogens or hydrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

    Addition Reagents: Bromine, hydrogen gas with a palladium catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted amines or amides.

    Addition: Formation of halogenated or hydrogenated products.

Scientific Research Applications

2-Amino-4-methylpent-4-enoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-methylpent-4-enoic acid hydrochloride involves its interaction with various molecular targets:

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites.

    Metabolic Pathways: It may participate in or interfere with metabolic pathways involving amino acids.

    Signal Transduction: It can influence signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

2-Amino-4-methylpent-4-enoic acid hydrochloride can be compared with other similar compounds such as:

    2-Amino-4-methylpentanoic acid: Lacks the double bond present in 2-Amino-4-methylpent-4-enoic acid.

    4-Methyl-2-pentenoic acid: Lacks the amino group.

    2-Amino-4-methyl-4-pentenoic acid: The free base form without the hydrochloride salt.

Uniqueness

The presence of both an amino group and a double bond in the pentenoic acid moiety makes 2-Amino-4-methylpent-4-enoic acid hydrochloride unique. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-amino-4-methylpent-4-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-4(2)3-5(7)6(8)9;/h5H,1,3,7H2,2H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYGGUJJJIWVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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